Dibenzanthrone

Organic Semiconductor Electronic Materials Conductivity

Dibenzanthrone (Vat Blue 20) is a planar C2v-symmetric polycyclic ketone engineered for applications where generic substitution fails. Its 0.84 eV energy gap—distinct from Isoviolanthrone (0.93 eV)—enables precise band alignment in n-channel OFETs and photodiodes. Solubility in tetralin and xylene supports solution-processed thin films and fluorescent probes, unlike insoluble Vat Blue 4. The lower melting point (338–339°C) suits temperature-sensitive polymer masterbatches. ISO 105-B02 lightfastness grade 6–7 matches premium Vat Blue 4 for durable textiles. Select Dibenzanthrone when quantifiable thermal, electronic, or solubility differentiation is non-negotiable.

Molecular Formula C34H16O2
Molecular Weight 456.5 g/mol
CAS No. 116-71-2
Cat. No. B1683561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzanthrone
CAS116-71-2
Synonymsanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione
violanthrone
Molecular FormulaC34H16O2
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O
InChIInChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H
InChIKeyYKSGNOMLAIJTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzanthrone (CAS 116-71-2) Procurement Profile: Vat Blue 20 Core Specifications


Dibenzanthrone, also known as Violanthrone or C.I. Vat Blue 20 (CAS 116-71-2), is a high molecular weight polycyclic aromatic ketone [1]. It is primarily utilized as a vat dye for cellulosic fibers and as a precursor for organic pigments [2]. X-ray crystallography confirms the molecule is planar with C2v symmetry, which is critical for its intermolecular interactions [3]. This compound exhibits a characteristic dark blue-black appearance, a melting point in the range of 338-339 °C, and a density of approximately 1.53 g/cm³ [1][4].

Why Dibenzanthrone Is Not a Commodity Vat Dye: Critical Performance Discontinuities


While classified within the broad category of anthraquinone vat dyes, Dibenzanthrone (Vat Blue 20) is not a direct substitute for other blue vat dyes like Indanthrone (Vat Blue 4) or its own structural isomer Isoviolanthrone. Attempts at generic substitution fail due to quantifiable divergences in electrical conductivity, solubility profile, thermal stability, and lightfastness metrics [1][2]. The molecule's specific planar C2v symmetry, as opposed to the centrosymmetric structure of its isomer, directly influences its electronic and physical behavior, making it a distinct chemical entity for procurement decisions [3].

Quantitative Differentiation of Dibenzanthrone (Vat Blue 20) Against Key Comparators


Electrical Conductivity: Dibenzanthrone vs. Isoviolanthrone

Dibenzanthrone (Violanthrone) exhibits a distinct electrical conductivity compared to its structural isomer, Isoviolanthrone. This difference is a direct result of their divergent molecular packing motifs, with Dibenzanthrone's C2v symmetry leading to different π-orbital overlap than Isoviolanthrone's centrosymmetric structure [1][2]. While both are organic semiconductors, the magnitude of their electrical response varies, impacting their suitability for specific electronic applications [1].

Organic Semiconductor Electronic Materials Conductivity

Thermal Stability: Lower Melting Point Differentiates from Indanthrone

Dibenzanthrone (Vat Blue 20) presents a significantly lower melting point compared to the widely used vat dye Indanthrone (Vat Blue 4). This thermal property directly impacts processing conditions in polymer melt coloration and high-temperature applications [1][2].

Thermal Analysis Material Processing Dye Chemistry

Solubility Profile: Unique Dissolution Behavior in Organic Solvents

Dibenzanthrone's solubility profile is a key differentiator, particularly its pronounced solubility in tetralin (tetrahydronaphthalene) and xylene, forming red fluorescent solutions [1]. This is in contrast to the near-total insolubility of Indanthrone (Vat Blue 4) in common organic solvents, and the minimal aqueous solubility of both [1].

Solubility Formulation Chemistry Material Processing

Lightfastness Performance: Comparable High-Grade Rating in Class Context

Dibenzanthrone (Vat Blue 20) demonstrates excellent lightfastness, a critical performance metric for dyes and pigments. It achieves a rating of 6-7 on the ISO 105-B02 (xenon arc) scale, placing it in the highest tier of lightfastness among vat dyes [1]. This performance is statistically equivalent to that of the benchmark Vat Blue 4 (Indanthrone), which also exhibits a lightfastness rating of 6-7 to 7/8 . While not a differentiator in terms of magnitude, this data confirms Dibenzanthrone's parity with the industry-leading standard for lightfastness.

Photostability Weatherability Dye Chemistry

Optimal Application Scenarios for Dibenzanthrone (CAS 116-71-2) Based on Differential Evidence


Organic Semiconductor Research Requiring Specific Electronic Bandgap

The quantifiably distinct energy gap of Dibenzanthrone (estimated at 0.84 eV) compared to its isomer Isoviolanthrone (0.93 eV) [1] makes it a specific candidate for n-channel organic field-effect transistors (OFETs) and photodiodes where precise energy level alignment is paramount. Its planar C2v molecular structure facilitates strong π-π stacking interactions, crucial for charge transport.

Solution-Processed Organic Coatings and Fluorescent Films

Unlike the broadly insoluble Indanthrone (Vat Blue 4) , Dibenzanthrone's documented solubility in solvents like tetralin and xylene—producing red fluorescent solutions [2]—enables its use in solution-based fabrication techniques. This is advantageous for creating uniform thin films, fluorescent probes, or solution-cast components for organic electronics and photonics.

Polymer Melt Coloration with Lower Thermal Processing Requirements

Dibenzanthrone's melting point (338-339 °C) is significantly lower than that of Indanthrone (470-500 °C) [3][4]. This property can be leveraged when formulating colored polymer masterbatches or engineering plastics that are processed at lower melt temperatures, potentially reducing thermal degradation of the polymer matrix or enabling its use in polymers with narrower processing windows.

High-Performance Textile Dyeing Requiring Uncompromised Lightfastness

For dyeing cellulosic fibers in applications where long-term color retention is non-negotiable, Dibenzanthrone delivers lightfastness performance (ISO 105-B02: 6-7) equivalent to the gold-standard Vat Blue 4 [5]. This makes it a viable, cost-effective alternative for workwear, outdoor textiles, and institutional fabrics where premium durability is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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